methyl6-bromo-1H-indazole-7-carboxylate
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Overview
Description
Methyl 6-bromo-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1H-indazole-7-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method involves the reaction of 6-bromoindazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of methyl 6-bromo-1H-indazole-7-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the indazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted indazole derivative.
Scientific Research Applications
Methyl 6-bromo-1H-indazole-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1H-indazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole-4-carboxylic acid: Similar structure but different functional groups.
Methyl 6-amino-1H-indazole-7-carboxylate: Contains an amino group instead of a bromine atom.
Uniqueness
Methyl 6-bromo-1H-indazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ester group makes it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromo-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) |
InChI Key |
LIFQAWUJUABKGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NN=C2)Br |
Origin of Product |
United States |
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